REACTION_CXSMILES
|
[Br:1][C:2]1[C:10]2[C:5](=[CH:6][N+:7]([O-])=[CH:8][CH:9]=2)[S:4][C:3]=1[CH3:12].P(Cl)(Cl)([Cl:15])=O>C(Cl)(Cl)Cl>[Br:1][C:2]1[C:10]2[C:5](=[C:6]([Cl:15])[N:7]=[CH:8][CH:9]=2)[S:4][C:3]=1[CH3:12]
|
Name
|
3-Bromo-2-methylthieno[2,3-c]pyridine-N-Oxide
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(SC2=C[N+](=CC=C21)[O-])C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0.955 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the volatiles were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residual phosphorous oxychloride was azeotroped with toluene
|
Type
|
WASH
|
Details
|
washed (2×) with an aqueous saturated solution of sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was then dried with sodium sulfate
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography on silica gel using a gradient of 20-60% EtOAc in hexanes
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(SC2=C(N=CC=C21)Cl)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |